REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[C:6]([CH3:9])=[CH:5][O:4][C:3]=1[C:10](OC)=[O:11].[BH4-].[Na+]>CO>[CH3:1][C:2]1[C:7](=[O:8])[C:6]([CH3:9])=[CH:5][O:4][C:3]=1[CH2:10][OH:11] |f:1.2|
|
Name
|
|
Quantity
|
294 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(OC=C(C1=O)C)C(=O)OC
|
Name
|
|
Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica gel (5 ml) was added
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
WASH
|
Details
|
Elution with firstly dichloromethane: ethyl acetate (1:1
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC=C(C1=O)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |